molecular formula C14H14F3N5O B11531590 (2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile

(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile

Cat. No.: B11531590
M. Wt: 325.29 g/mol
InChI Key: ZVXWHWRRQYRGBN-RARWTCAYSA-N
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Description

This compound belongs to the class of organic compounds known as cinnamic acids and derivatives. Specifically, it falls under the category of 3-phenylprop-2-enoic acids. The chemical formula for this compound is C21H18F6N2O2S . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. Research efforts may be ongoing to develop efficient and scalable processes.

Chemical Reactions Analysis

Reactivity:: The compound likely undergoes various chemical reactions due to its functional groups. These reactions may include:

  • Oxidation : Oxidative processes can modify the compound’s functional groups.
  • Reduction : Reduction reactions may alter the imine or hydrazinylidene moieties.
  • Substitution : Substitution reactions could occur at the phenyl rings or the morpholine group.

Common Reagents and Conditions:: Specific reagents and conditions would depend on the desired transformation. typical reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Major Products:: The major products formed during these reactions would vary based on the specific reaction type. Further experimental studies are needed to elucidate these products.

Scientific Research Applications

Chemistry::

Biology and Medicine::

Industry:: The compound’s unique properties may find applications in materials science, such as organic electronics or catalyst design.

Mechanism of Action

The exact mechanism by which “(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile” exerts its effects remains speculative. Further studies are needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While no direct analogs are available for comparison, researchers may explore related hydrazinylidene derivatives or cinnamic acid derivatives to highlight its uniqueness.

Properties

Molecular Formula

C14H14F3N5O

Molecular Weight

325.29 g/mol

IUPAC Name

(1E)-2-imino-2-morpholin-4-yl-N-[3-(trifluoromethyl)anilino]ethanimidoyl cyanide

InChI

InChI=1S/C14H14F3N5O/c15-14(16,17)10-2-1-3-11(8-10)20-21-12(9-18)13(19)22-4-6-23-7-5-22/h1-3,8,19-20H,4-7H2/b19-13?,21-12+

InChI Key

ZVXWHWRRQYRGBN-RARWTCAYSA-N

Isomeric SMILES

C1COCCN1C(=N)/C(=N/NC2=CC=CC(=C2)C(F)(F)F)/C#N

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC=CC(=C2)C(F)(F)F)C#N

Origin of Product

United States

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